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Abstract
N-C16-Deoxysphinganine, a non-canonical sphingolipid, has garnered increasing interest

within the scientific community for its potent biological activities and association with various

pathological conditions. This technical guide provides a comprehensive overview of N-C16-
Deoxysphinganine, including its full chemical name, biosynthesis, and involvement in cellular

signaling pathways. Detailed experimental protocols for its analysis and synthesis are

presented, alongside a summary of its cytotoxic effects. This document is intended to serve as

a valuable resource for researchers investigating the roles of atypical sphingolipids in health

and disease.

Chemical Identity and Properties
The full chemical name for N-C16-Deoxysphinganine is N-palmitoyl-1-deoxysphinganine. It is

also commonly referred to as N-hexadecanoyl-1-deoxysphinganine or 1-deoxydihydroceramide

(1-deoxyDHCer).[1] The notation (m18:0/16:0) is also used to describe its structure, indicating

an 18-carbon 1-deoxysphinganine backbone N-acylated with a 16-carbon fatty acid (palmitic

acid).
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Table 1: Physicochemical Properties of N-palmitoyl-1-deoxysphinganine

Property Value Reference

CAS Number 378755-69-2 [1]

Molecular Formula C34H69NO2 [1]

Molecular Weight 523.92 g/mol [1]

Appearance Powder [2]

Storage Temperature -20°C [2]

Purity (typical) >99% (TLC) [2]

Biosynthesis of N-palmitoyl-1-deoxysphinganine
N-palmitoyl-1-deoxysphinganine is synthesized via a non-canonical branch of the sphingolipid

biosynthetic pathway. The key enzyme responsible for this diversion is serine

palmitoyltransferase (SPT).

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and

palmitoyl-CoA to initiate sphingolipid synthesis. However, SPT can also utilize L-alanine as a

substrate, particularly under conditions of low L-serine availability or in the presence of certain

SPT mutations.[3][4][5] The condensation of L-alanine and palmitoyl-CoA results in the

formation of 1-deoxysphinganine.[3][5]

Subsequently, 1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form N-acyl-

1-deoxysphinganines, including N-palmitoyl-1-deoxysphinganine.[2]
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Biosynthesis of N-palmitoyl-1-deoxysphinganine.

Biological Activity and Signaling Pathways
N-palmitoyl-1-deoxysphinganine is a potent inhibitor of sphingolipid metabolism and its

accumulation has been linked to cellular dysfunction and various pathologies.[1]

Cytotoxicity
The accumulation of 1-deoxydihydroceramides, including the N-C16 species, is cytotoxic to

various cell types, including neurons and pancreatic β-cells.[5] This cytotoxicity is a contributing

factor to the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and

type 2 diabetes.[5] While specific IC50 values for N-palmitoyl-1-deoxysphinganine are not

widely reported, its precursor, 1-deoxysphinganine, exhibits significant cytotoxicity.

Table 2: Cytotoxicity of 1-deoxysphinganine
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Cell Line
Assay
Duration

Cytotoxicity
Metric

Value Reference

HGC-27 (Human

gastric cancer)
24 hours CC50 19.7 ± 3.3 µM [1]

MEFs (Mouse

embryonic

fibroblasts)

Not Specified LD50 7 µM [1]

Endoplasmic Reticulum (ER) Stress and Apoptosis
Accumulation of 1-deoxydihydroceramides has been shown to induce endoplasmic reticulum

(ER) stress.[6] This can lead to the activation of the unfolded protein response (UPR), a cellular

stress response. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and

ATF6.[7] Prolonged or severe ER stress can trigger apoptosis, or programmed cell death. The

apoptotic cascade involves the activation of a series of caspases, which are proteases that

execute the dismantling of the cell.[8][9]
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ER Stress and Apoptosis Induction.

JNK and p38 MAPK Signaling
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways

are stress-activated signaling cascades that can be triggered by various cellular insults,

including ER stress.[10][11] Activation of these pathways can lead to diverse cellular outcomes,

including apoptosis and inflammation. The activation of JNK and p38 MAPK has been

implicated in the cellular response to 1-deoxysphingolipid accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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